molecular formula C11H8Cl2O2 B4700545 7-(3,3-dichloro-2-propen-1-ylidene)-6,7-dihydrocyclopenta[b]pyran-2(5H)-one

7-(3,3-dichloro-2-propen-1-ylidene)-6,7-dihydrocyclopenta[b]pyran-2(5H)-one

Cat. No. B4700545
M. Wt: 243.08 g/mol
InChI Key: ZQMYAUZNHWFGPV-CLTKARDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,3-dichloro-2-propen-1-ylidene)-6,7-dihydrocyclopenta[b]pyran-2(5H)-one is a chemical compound with numerous potential applications in scientific research. This compound is also known as DCP-LA and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of DCP-LA is not fully understood, but it is believed to act through multiple pathways. It has been shown to modulate the activity of various enzymes and receptors, including protein kinase C, phospholipase A2, and N-methyl-D-aspartate (NMDA) receptors. These effects ultimately lead to the observed neuroprotective and anti-inflammatory effects of DCP-LA.
Biochemical and Physiological Effects
DCP-LA has been shown to have numerous biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal models. Additionally, DCP-LA has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to have neuroprotective effects, reducing neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using DCP-LA in lab experiments is its availability and ease of synthesis. Additionally, DCP-LA has been extensively studied, and its mechanisms of action are relatively well understood. However, one limitation of using DCP-LA in lab experiments is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of researchers and experimental subjects.

Future Directions

There are numerous potential future directions for the study of DCP-LA. One area of interest is its potential use in cancer therapy. Further research is needed to determine the efficacy of DCP-LA in inducing apoptosis in cancer cells and its potential use in combination with other cancer therapies. Additionally, DCP-LA's neuroprotective effects and potential use in the treatment of neurodegenerative diseases warrant further investigation. Finally, the potential use of DCP-LA in combination with other compounds for various therapeutic applications should be explored.

Scientific Research Applications

DCP-LA has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to have neuroprotective effects, anti-inflammatory properties, and the ability to enhance cognitive function. Additionally, DCP-LA has been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

(7Z)-7-(3,3-dichloroprop-2-enylidene)-5,6-dihydrocyclopenta[b]pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2O2/c12-9(13)5-3-7-1-2-8-4-6-10(14)15-11(7)8/h3-6H,1-2H2/b7-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMYAUZNHWFGPV-CLTKARDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC=C(Cl)Cl)C2=C1C=CC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C/C=C(Cl)Cl)/C2=C1C=CC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(3,3-dichloro-2-propen-1-ylidene)-6,7-dihydrocyclopenta[b]pyran-2(5H)-one
Reactant of Route 2
Reactant of Route 2
7-(3,3-dichloro-2-propen-1-ylidene)-6,7-dihydrocyclopenta[b]pyran-2(5H)-one
Reactant of Route 3
7-(3,3-dichloro-2-propen-1-ylidene)-6,7-dihydrocyclopenta[b]pyran-2(5H)-one
Reactant of Route 4
Reactant of Route 4
7-(3,3-dichloro-2-propen-1-ylidene)-6,7-dihydrocyclopenta[b]pyran-2(5H)-one
Reactant of Route 5
Reactant of Route 5
7-(3,3-dichloro-2-propen-1-ylidene)-6,7-dihydrocyclopenta[b]pyran-2(5H)-one
Reactant of Route 6
Reactant of Route 6
7-(3,3-dichloro-2-propen-1-ylidene)-6,7-dihydrocyclopenta[b]pyran-2(5H)-one

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